5-(2-Aminoethyl)dithio-2-nitrobenzoic Acid
Overview
Description
Synthesis Analysis
5-(2-Aminoethyl)dithio-2-nitrobenzoate has been highlighted as a base-stable alternative to Ellman's reagent, suitable for the quantitation of thiol contents under alkaline conditions. Its synthesis involves reactions that ensure stability and reactivity conducive to its application in biochemical assays (Zhu, Dhimitruka, & Pei, 2004).
Molecular Structure Analysis
The structure of 5,5'-dithiobis(2-nitrobenzoic acid) monohydrate, closely related to 5-(2-Aminoethyl)dithio-2-nitrobenzoic acid, has been redetermined, revealing intricate details about its crystalline arrangement and hydrogen bonding patterns. This compound crystallizes in a centrosymmetric space group, with molecules arranged in sheets sustained by hydrogen bonds to water, showing the complex interactions that dictate its solid-state behavior (Prior & Wadhawan, 2012).
Chemical Reactions and Properties
5-Nitrosothio-2-nitrobenzoate, synthesized from 5,5'-dithiobis(2-nitrobenzoic acid), illustrates the reactivity of compounds within this chemical family towards thiols and thiol groups in proteins, forming S-nitrosothiols. This reactivity is crucial for the compound's utility in biochemical contexts, offering a pathway for the nitrosation of thiol groups in proteins with easy spectrophotometric detection (Studebaker, Zhang, & Means, 1996).
Physical Properties Analysis
The polarography of 5,5'-dithiobis-(2 nitrobenzoic acid) sheds light on the electrochemical behavior of this compound, revealing four cathodic waves attributed to reductions and interactions specific to its structure. This electrochemical analysis provides insights into the physical properties that underpin its utility in various applications, highlighting the compound's behavior in different pH environments (Marín & Gálvez, 1980).
Chemical Properties Analysis
The crystal structure of 5-amino-2-nitrobenzoic acid offers insights into the chemical properties of closely related compounds like 5-(2-Aminoethyl)dithio-2-nitrobenzoic acid. The determination of the crystal structure via X-ray diffraction method reveals how adjacent molecules form dimers through intermolecular hydrogen bonds, contributing to the understanding of its chemical reactivity and interactions (Mrozek & Głowiak, 2004).
Scientific Research Applications
Synthesis Optimization : Zhang (2012) focused on optimizing the synthesis method and process conditions of synthetic 2-amino-5-nitrobenzoic acids, which aids the development of China's fine intermediates industry (Zhang, 2012).
Protein Nitrosation : Studebaker, Zhang, and Means (1996) identified 5-Nitrosothio-2-nitrobenzoate as a rapid reagent for nitrosating thiol groups in proteins, useful for protein nitrosation and spectrophotometric detection (Studebaker, Zhang, & Means, 1996).
Crystal Structure Analysis : The study of the crystal structure of 5-amino-2-nitrobenzoic acid by Mrozek and Głowiak (2004) revealed a monoclinic P21/c space group with unique hydrogen bonding, contributing to the understanding of its molecular structure (Mrozek & Głowiak, 2004).
Sulfhydryl Group Determination : Ellman's 1959 research demonstrated this compound's utility in determining sulfhydryl groups in biological materials and its potential in splitting disulfide bonds by reduced heme in blood (Ellman, 1959).
Hydrogen Bonding and Structure : Prior and Wadhawan (2012) studied the monohydrate of 5,5′-dithiobis(2-nitrobenzoic acid), highlighting its unusual hydrogen bonding and structural arrangements (Prior & Wadhawan, 2012).
Electrochemical Properties : Marín and Gálvez (1980) found that 5,5′-dithiobis-2 nitrobenzoic acid exhibits distinct electrochemical properties, useful in studies of electrostatic environments of thiol groups in proteins (Marín & Gálvez, 1980).
Alternative to Ellman's Reagent : Zhu, Dhimitruka, and Pei (2004) identified 5-(2-Aminoethyl)dithio-2-nitrobenzoate as a more base-stable alternative to Ellman's reagent for thiol content quantitation and enzymatic assays (Zhu, Dhimitruka, & Pei, 2004).
Safety And Hazards
properties
IUPAC Name |
5-(2-aminoethyldisulfanyl)-2-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4S2/c10-3-4-16-17-6-1-2-8(11(14)15)7(5-6)9(12)13/h1-2,5H,3-4,10H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSNFVSIOSWJQBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1SSCCN)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40593123 | |
Record name | 5-[(2-Aminoethyl)disulfanyl]-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40593123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Aminoethyl)dithio-2-nitrobenzoic Acid | |
CAS RN |
71899-86-0 | |
Record name | 5-[(2-Aminoethyl)disulfanyl]-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40593123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.